molecular formula C16H22FN3O3S B2965137 4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone CAS No. 712345-24-9

4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone

Cat. No.: B2965137
CAS No.: 712345-24-9
M. Wt: 355.43
InChI Key: BSHHQNMUMVKPPT-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone is a synthetic organic compound featuring a piperazine ring linked to a piperidine moiety via a ketone bridge, with a 4-fluorophenyl sulfonyl substituent. The compound’s sulfonyl group and fluorinated aromatic system likely contribute to its electronic properties, solubility, and binding interactions, which are critical in medicinal chemistry .

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3S/c17-14-4-6-15(7-5-14)24(22,23)20-12-10-19(11-13-20)16(21)18-8-2-1-3-9-18/h4-7H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHHQNMUMVKPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and further cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several synthesized derivatives (Table 1). Key variations include:

  • Piperazinyl/Piperidyl Substituents: Compounds like (4-Benzhydrylpiperazin-1-yl)(1-((4-sulfamoylaminophenyl)sulfonyl)piperidin-4-yl)methanone (6g) feature benzhydryl and sulfamoyl groups, which may enhance hydrophilicity compared to the fluorophenyl sulfonyl group .
Table 1: Structural Comparison of Selected Analogues
Compound Name / CAS No. Key Substituents Molecular Weight* Melting Point (°C) Yield (%)
Target Compound 4-Fluorophenyl sulfonyl ~450 (estimated) Not reported Not given
6g Benzhydryl, sulfamoylaminophenyl sulfonyl ~600 185–190 68
CAS 669749-42-2 2,4,5-Trichlorophenyl sulfonyl, furyl ~520 Not reported NLT 97%
CAS 432015-75-3 tert-Butylphenyl, 2-fluorophenyl ~380 Not reported Not given

*Molecular weights approximated based on structural formulae.

Physical and Spectroscopic Properties

  • Melting Points: Analogues with sulfamoyl groups (e.g., 6g) exhibit higher melting points (185–190°C) due to hydrogen bonding, whereas nonpolar substituents (e.g., tert-butylphenyl) likely reduce crystallinity .
  • Spectroscopic Data :
    • 19F NMR : The 4-fluorophenyl group in the target compound would produce a distinct singlet near -115 ppm, similar to 1-(4-Fluoro Phenyl) Piperazine (CAS 2252-63-3) .
    • MS : Expected molecular ion [M+H]+ peaks align with analogues in (e.g., 6h–6l at m/z 550–650) .

Biological Activity

4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone, a compound characterized by its unique structural features, belongs to the class of piperazine derivatives. These derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is defined by its piperazine and piperidine rings, with a sulfonyl group and a fluorophenyl moiety. This structure is crucial for its interaction with various biological targets.

Property Details
CAS Number 712345-24-9
Molecular Formula C₁₅H₁₈FNO₃S
Molecular Weight 305.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an allosteric modulator, influencing the activity of target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been noted for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and tyrosinase (TYR), which are critical in neurotransmission and melanin biosynthesis, respectively .
  • Receptor Interaction : It has shown potential as an allosteric enhancer for receptors such as the A1-adenosine receptor, stabilizing active conformations and enhancing receptor activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has demonstrated antibacterial properties against various strains, indicating potential use in treating infections .
  • Antioxidant Properties : It exhibits antioxidant activity, which can protect cells from oxidative stress .
  • Anti-melanogenic Effects : Studies have shown its effectiveness in inhibiting melanin production in B16F10 cells, suggesting applications in skin-related therapies .
  • Cytotoxicity : Notably, certain derivatives have displayed low cytotoxicity in vitro, making them safer alternatives for further development .

Case Studies and Research Findings

Several studies have explored the biological efficacy of related compounds and derivatives:

  • A study evaluating the inhibitory effects on tyrosinase found that derivatives of the piperazine scaffold exhibited significant enzyme inhibition at low micromolar concentrations, with some compounds showing IC50 values as low as 40.43 μM .
  • Another research highlighted the antibacterial activity of synthesized piperazine derivatives against specific bacterial strains, emphasizing their potential in drug development .

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